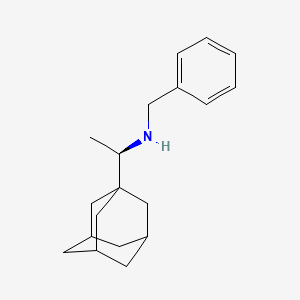
(1R)-1-(1-adamantyl)-N-benzyl-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(1-adamantyl)-N-benzyl-ethanamine, also known as ABEA, is a synthetic compound that has been studied for its potential use in various scientific research applications. ABEA is a derivative of amantadine, an antiviral drug used to treat Parkinson's disease and influenza.
Scientific Research Applications
(1R)-1-(1-adamantyl)-N-benzyl-ethanamine has been studied for its potential use in various scientific research applications, including as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. (1R)-1-(1-adamantyl)-N-benzyl-ethanamine has also been studied for its potential use as a cognitive enhancer and as a potential treatment for drug addiction.
Mechanism of Action
(1R)-1-(1-adamantyl)-N-benzyl-ethanamine is believed to work by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in learning and memory. (1R)-1-(1-adamantyl)-N-benzyl-ethanamine has been shown to enhance NMDA receptor function, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
(1R)-1-(1-adamantyl)-N-benzyl-ethanamine has been shown to improve cognitive function in animal studies, including enhanced spatial learning and memory. (1R)-1-(1-adamantyl)-N-benzyl-ethanamine has also been shown to have neuroprotective effects, protecting against neuronal damage and death in animal models of neurodegenerative diseases. Additionally, (1R)-1-(1-adamantyl)-N-benzyl-ethanamine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using (1R)-1-(1-adamantyl)-N-benzyl-ethanamine in lab experiments is its ability to enhance cognitive function and improve memory, making it a useful tool for studying learning and memory processes. However, (1R)-1-(1-adamantyl)-N-benzyl-ethanamine's effects on the NMDA receptor may also have potential side effects, such as excitotoxicity and seizures, which may limit its use in certain experiments.
Future Directions
Future research on (1R)-1-(1-adamantyl)-N-benzyl-ethanamine could focus on further elucidating its mechanism of action and potential therapeutic uses. Additionally, research could explore the potential side effects of (1R)-1-(1-adamantyl)-N-benzyl-ethanamine and ways to mitigate them. Finally, research could investigate the potential use of (1R)-1-(1-adamantyl)-N-benzyl-ethanamine in combination with other drugs or therapies for the treatment of neurodegenerative diseases and drug addiction.
In conclusion, (1R)-1-(1-adamantyl)-N-benzyl-ethanamine is a synthetic compound that has been studied for its potential use in various scientific research applications. (1R)-1-(1-adamantyl)-N-benzyl-ethanamine's ability to enhance cognitive function and improve memory makes it a useful tool for studying learning and memory processes. However, potential side effects may limit its use in certain experiments. Future research on (1R)-1-(1-adamantyl)-N-benzyl-ethanamine could focus on further elucidating its mechanism of action and potential therapeutic uses.
Synthesis Methods
(1R)-1-(1-adamantyl)-N-benzyl-ethanamine can be synthesized through a multi-step process, starting with the reaction of 1-adamantylamine with benzyl chloride to form N-benzyl-1-adamantylamine. This intermediate is then reacted with ethyl bromoacetate to yield (1R)-1-(1-adamantyl)-N-benzyl-ethanamine.
properties
IUPAC Name |
(1R)-1-(1-adamantyl)-N-benzylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-14(20-13-15-5-3-2-4-6-15)19-10-16-7-17(11-19)9-18(8-16)12-19/h2-6,14,16-18,20H,7-13H2,1H3/t14-,16?,17?,18?,19?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVBPNGTMMKRJB-ZBKGVPMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(1-adamantyl)-N-benzyl-ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)

![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)

![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)

![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)

![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
![5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)
![[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7595911.png)
![(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)